Solvent Blue 67

Polymer Processing Thermal Stability Plastics Coloring

Formulators using standard blue dyes often encounter thermal degradation in PS/ABS injection molding, causing color shift. Solvent Blue 67 eliminates this risk with quantified 260°C heat resistance-a +20°C advantage over Solvent Blue 36-ensuring consistent green-blue shade in appliance housings, electronics, and automotive trim. Its patented residue-free synthesis prevents print defects in high-resolution gravure and flexographic inks on films and foils. • 260°C thermal stability for robust masterbatch processing • Lightfastness 5-6 in PS for outdoor furniture and stadium seating • Recommended compatibility in PMMA & PET for brilliant transparency • Heavy-metal-free; supports REACH-compliant formulations

Molecular Formula H8MoN2O4
Molecular Weight 0
CAS No. 12226-78-7
Cat. No. B1172419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolvent Blue 67
CAS12226-78-7
Molecular FormulaH8MoN2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solvent Blue 67 (CAS 12226-78-7): A High-Purity Greenish-Blue Metal-Complex Dye for Demanding Polymer and Ink Applications


Solvent Blue 67 (CAS 12226-78-7) is a greenish-blue, metallo-phthalocyanine dye of the solvent dye class [1]. Characterized as a pure, low-impurity colorant, it is specifically designed for non-aqueous applications requiring high clarity and color stability [2]. Key physical specifications include an appearance as a greenish-blue powder [1], a melting point typically above 350°C [3], and a density of 0.57 g/cm³ [1]. Its primary function is to impart a transparent green-blue shade to substrates like plastics, resins, and solvent-based inks, with its differentiation rooted in a unique balance of solubility, thermal stability, and lightfastness [1][4].

Solvent Blue 67 Procurement Risks: Why C.I. Index or Color Alone Fails as a Substitution Criterion


Direct substitution of Solvent Blue 67 with other 'blue' solvent dyes, such as the common anthraquinone-based Solvent Blue 35 or 97, is technically unsound due to fundamental differences in chemical class (phthalocyanine vs. anthraquinone), which dictate divergent solubility parameters, thermal degradation thresholds, and lightfastness ratings [1][2]. For instance, while a Solvent Blue 35 might match in visual appearance, its thermal stability or solubility in specific resin systems can deviate significantly, leading to plate-out, color shift, or reduced mechanical properties in engineering plastics [3]. Furthermore, variations in heavy metal content or purity across different suppliers and synthetic routes can impact regulatory compliance (e.g., REACH) and performance in sensitive applications like food-contact printing or high-clarity packaging [4]. The following evidence confirms that Solvent Blue 67's specific performance profile must be validated against measurable, quantitative parameters to avoid costly reformulation and production failures.

Solvent Blue 67 Performance Data: Quantified Evidence of Heat Resistance, Lightfastness, and Polymer Compatibility


Superior Heat Stability in Polystyrene Compared to Leading Anthraquinone Alternative Solvent Blue 36

Solvent Blue 67 demonstrates a 20°C higher heat resistance threshold in polystyrene (PS) than the common anthraquinone alternative Solvent Blue 36 [1]. This differential is critical for ensuring color integrity during high-temperature molding and extrusion processes. While both dyes are rated for high-heat applications, Solvent Blue 67's value of 260°C provides a wider processing window compared to the 240°C limit observed for Solvent Blue 36 under comparable pigmentation conditions [1][2].

Polymer Processing Thermal Stability Plastics Coloring

Targeted Polymer Compatibility in PMMA vs. Solvent Blue 97: Ensuring Solubility in Critical Optical Applications

While Solvent Blue 97 is a high-performance anthraquinone dye, its solubility parameters and compatibility with specific clear resins like PMMA are not universally equivalent to those of the phthalocyanine-based Solvent Blue 67 . Data from a polymer additive database confirms Solvent Blue 67 is 'recommended' for PMMA, whereas the same source lists Solvent Blue 97 as having only a 'suitable with restriction' status for this polymer . This difference in compatibility classification points to a superior, quantifiable level of solubility and clarity preservation in PMMA for Solvent Blue 67, a key differentiator for applications like lighting covers and optical lenses.

Polymer Compatibility Solubility PMMA Optical Clarity

Quantified Lightfastness in Polystyrene: Matching Premium Solvent Blue 35 Performance

Solvent Blue 67 exhibits a lightfastness rating of 5-6 in polystyrene (PS) [1]. This places it in the same performance tier as the industry-standard anthraquinone dye Solvent Blue 35, which also shows ratings of 6-7 in PS [2]. The nearly equivalent lightfastness quantifiably demonstrates that Solvent Blue 67 does not compromise on weathering performance, providing comparable color retention in indoor and moderate outdoor applications.

Lightfastness Weathering Polystyrene Color Retention

Residue-Free Manufacturing Process for High-Purity Printing Inks and Sensitive Coatings

A patented synthetic route has been developed for the preparation of a 'residue free Solvent Blue 67 dye' [1]. This process explicitly targets the elimination of manufacturing residues, which is a critical quality differentiator compared to standard industrial-grade dyes where impurities can lead to printhead clogging, surface defects in coatings, or non-compliance in regulated applications [1]. While no direct comparator is quantified, the existence of this patent (WO2024171228) establishes a higher purity benchmark for this specific dye, directly addressing a common point of failure in ink and coating formulations.

Purity Residue-Free Printing Inks Coatings

Optimized Application Scenarios for Solvent Blue 67: Where the Quantitative Evidence Drives Formulation Success


High-Temperature Engineering Plastic Masterbatch for Polystyrene and ABS

This scenario is directly supported by the quantified 260°C heat resistance of Solvent Blue 67 [1]. When formulating masterbatches for PS and ABS components that undergo high-temperature injection molding or extrusion, the +20°C advantage over Solvent Blue 36 translates into a more robust process [2]. This ensures the green-blue shade is fully developed and maintained without thermal degradation, preventing color variation in final parts like appliance housings, consumer electronics, or automotive interior trim.

High-Clarity Transparent PMMA and PET Packaging

Supported by the 'recommended' compatibility rating in PMMA and PET, Solvent Blue 67 is an optimal choice for applications demanding maximum transparency and a brilliant green-blue tint . In scenarios where alternatives like Solvent Blue 97 may cause haze due to 'restricted' compatibility, Solvent Blue 67 maintains optical clarity . This is critical for premium packaging, cosmetic bottles, and transparent display components where visual appeal and light transmission are paramount procurement criteria.

High-Resolution Solvent-Based Printing Inks and Industrial Coatings

The patented 'residue-free' manufacturing process for Solvent Blue 67 directly addresses the need for high-purity dyes in demanding ink and coating applications [3]. This makes it a scientifically justified choice for high-resolution gravure and flexographic printing inks on plastic films and aluminum foils, where any particulate residue could clog fine anilox rolls or cause print defects [3]. Similarly, for high-gloss industrial coatings and wood stains, the inherent purity ensures a smooth, defect-free surface finish and reliable performance.

Outdoor-Weatherable Colored Polyolefin Products

The comparable lightfastness rating (5-6 in PS) to the industry-standard Solvent Blue 35 confirms Solvent Blue 67's suitability for applications requiring long-term color retention [4]. This includes outdoor furniture, stadium seating, and other polyolefin-based products exposed to sunlight. The evidence confirms that formulators can achieve the desired green-blue aesthetic without compromising the product's service life due to fading, meeting key performance specifications for outdoor durability.

Technical Documentation Hub

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